

An In-depth Technical Guide to Boeravinone A: Properties, and Experimental Analysis

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Compound of Interest

Compound Name: *Boeravinone A*

Cat. No.: *B15592447*

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Abstract

Boeravinone A, a rotenoid-class flavonoid isolated from the roots of *Boerhavia diffusa* Linn., has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of **Boeravinone A**. It details experimental protocols for its isolation and characterization and summarizes its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Boeravinone A is a structurally complex natural product. Its core chemical structure and key physical and chemical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₄ O ₆	[1]
Molecular Weight	326.3 g/mol	[1]
CAS Number	114567-33-8	[1]
Appearance	Yellow needles	[2]
Melting Point	215-216 °C	[2]
Solubility	Soluble in methanol. General solubility for related boeravinones suggests solubility in other organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[2]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	[3]

Spectral Data

The structural elucidation of **Boeravinone A** is supported by various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

The UV spectrum of **Boeravinone A** in methanol exhibits absorption maxima (λ_{max}) at 215, 263, and 289 nm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **Boeravinone A** shows characteristic absorption bands for a hydroxyl group (3410 cm^{-1}), an aromatic ring, and a carbonyl group (1685 cm^{-1}). [2] A broader analysis of *Boerhavia diffusa* extracts confirms the presence of aromatic methanes, cycloalkanes, alkanes, aromatic esters, and primary alcohols, which are consistent with the structure of boeravinones. [4]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) of **Boeravinone A** shows a molecular ion peak $[M]^+$ at m/z 326, which is consistent with its molecular formula.^[2] A prominent fragment ion is observed at m/z 310.^[2] The fragmentation patterns of flavonoids like rotenoids are complex and can involve retro-Diels-Alder reactions and losses of small molecules like water and formaldehyde.^{[2][5][6][7][8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

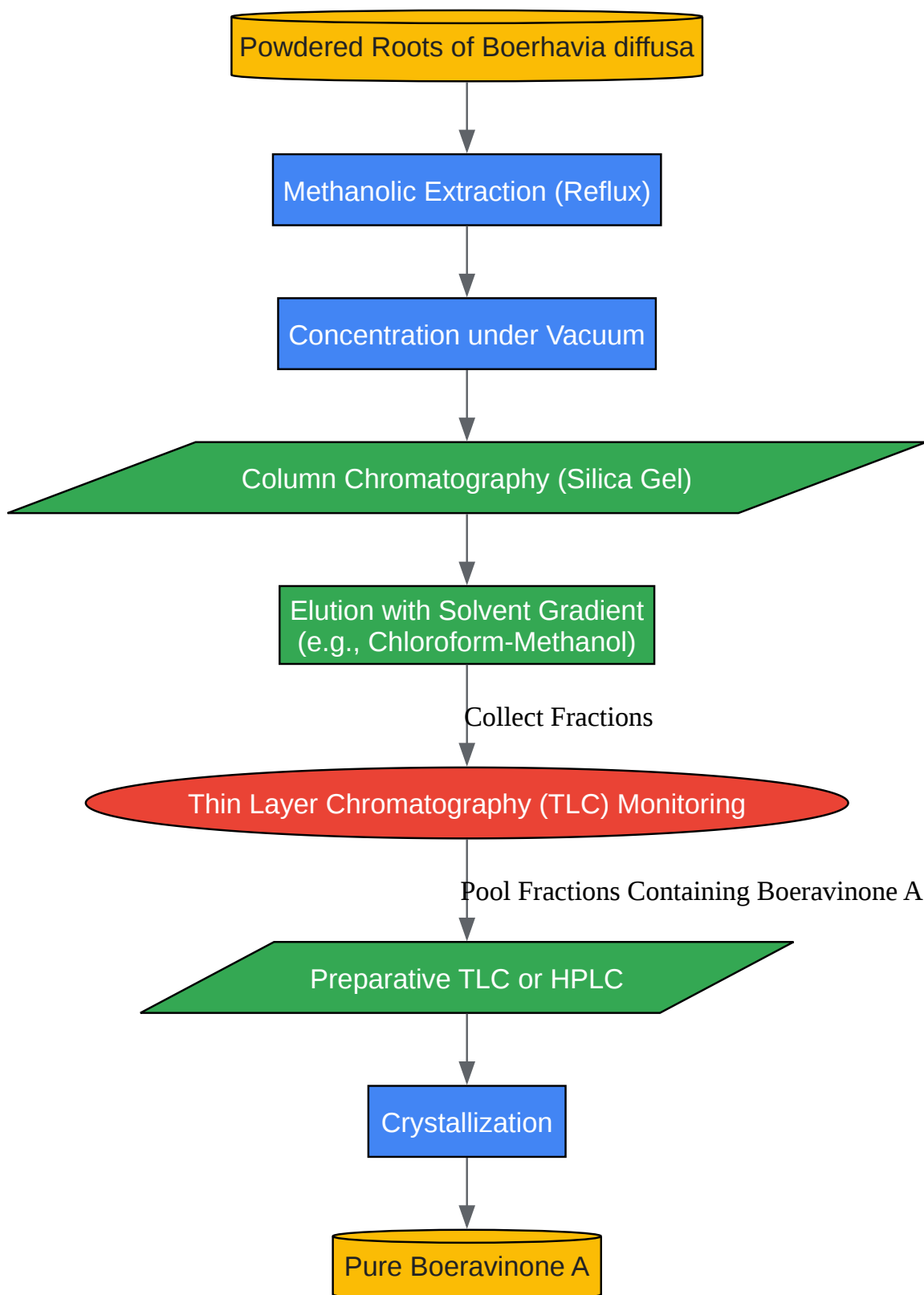
While specific 1H and ^{13}C NMR chemical shift data for **Boeravinone A** are not readily available in the summarized literature, general characteristics of rotenoids can be inferred. The 1H -NMR spectrum would be expected to show signals corresponding to aromatic protons, methoxy group protons, and protons of the chromene ring system. The ^{13}C NMR spectrum would show signals for the carbonyl carbon, aromatic carbons, and the carbons of the heterocyclic rings. PubChem does indicate the availability of a ^{13}C NMR spectrum for **Boeravinone A**.^[1]

Experimental Protocols

Isolation and Purification of Boeravinone A

The following is a general protocol for the isolation of **Boeravinone A** from the roots of *Boerhavia diffusa*, based on methodologies described in the literature.^{[2][10][11][12][13][14][15]}

Workflow for **Boeravinone A** Isolation and Purification



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Caption: General workflow for the isolation and purification of **Boeravinone A**.

Detailed Methodology:

- Plant Material and Extraction:
 - Air-dried and powdered roots of *Boerhavia diffusa* are subjected to extraction with methanol, often using a reflux apparatus for several hours.^[12] The combined methanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.^{[10][11]}
- Fractionation:
 - The crude methanolic extract is subjected to column chromatography over silica gel.^[10]
 - The column is eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with increasing proportions of methanol.^[2]
- Monitoring and Collection:
 - The fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing **Boeravinone A**.^[15]
- Final Purification:
 - The fractions rich in **Boeravinone A** are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).^{[10][15]}
 - Crystallization of the purified fraction from a suitable solvent like methanol yields pure **Boeravinone A** as yellow needles.^[2]

Characterization Methods

- Melting Point: Determined using a standard melting point apparatus.^[2]
- Spectroscopic Analysis: UV-Vis, IR, MS, and NMR spectra are recorded using standard spectrophotometers and spectrometers.^[2]

Biological Activities and Signaling Pathways

While extensive research has been conducted on the biological activities of various boeravinones, specific data for **Boeravinone A** is limited in the available literature. However, the activities of related compounds provide strong indications of its potential therapeutic effects. The boeravinone class of compounds has been reported to possess anti-cancer, spasmolytic, and anti-inflammatory properties.[12][13][16]

Potential Anti-inflammatory Activity

Related boeravinones, such as Boeravinone B, have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17][18][19] It is plausible that **Boeravinone A** may also exhibit similar inhibitory effects on the COX pathway.

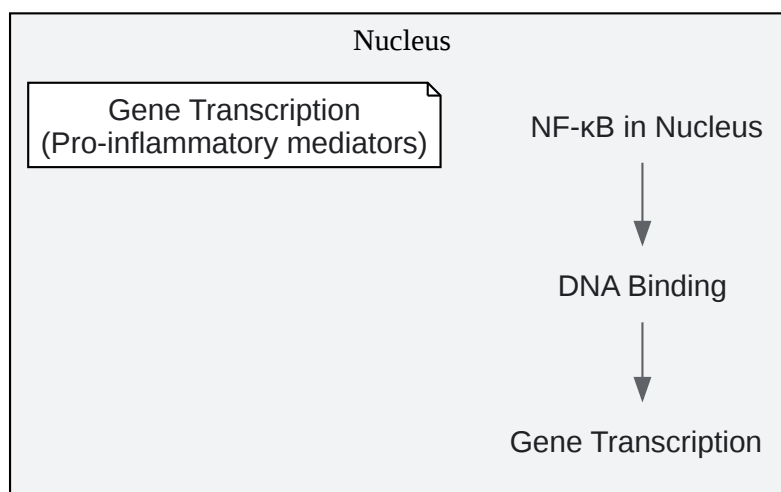
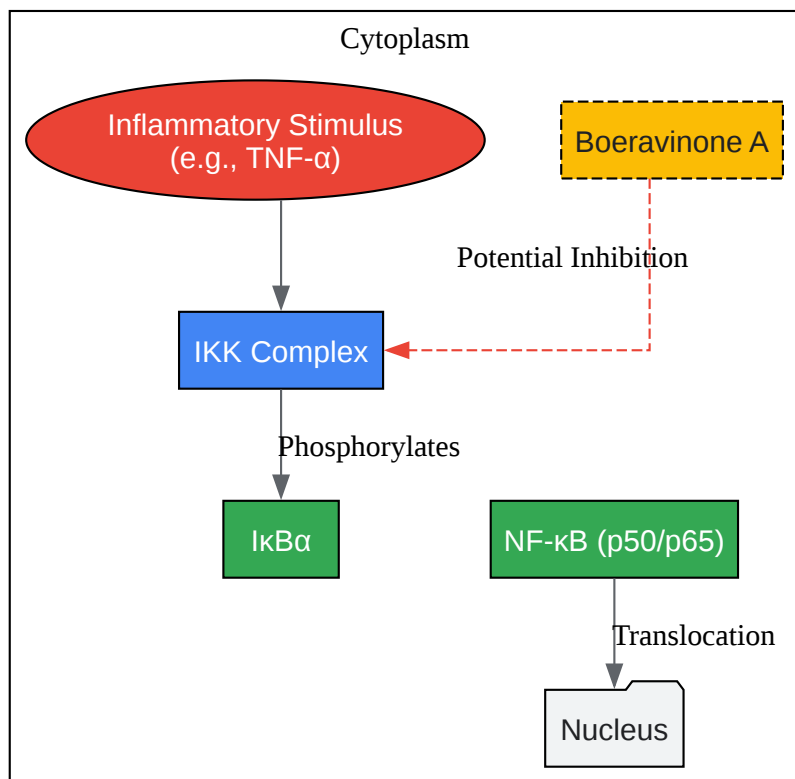
Potential Calcium Channel Blocking Activity

Extracts of *Boerhavia diffusa* containing boeravinones have demonstrated calcium channel antagonistic activity.[20][21][22] This suggests that **Boeravinone A** could potentially contribute to these effects, which are relevant for cardiovascular and smooth muscle-related conditions.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and immune responses.[23][24][25] Boeravinone B has been shown to modulate the NF-κB pathway.[26][27] Given the structural similarity, **Boeravinone A** may also interact with components of this pathway.

Hypothesized NF-κB Signaling Modulation by **Boeravinone A**



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Caption: Hypothesized mechanism of NF-κB pathway inhibition by **Boeravinone A**.

Conclusion

Boeravinone A is a well-characterized rotenoid from *Boerhavia diffusa* with defined physical and chemical properties. While specific biological activity data for **Boeravinone A** is not as abundant as for some of its analogues, the known activities of related boeravinones suggest its potential as an anti-inflammatory and cytoprotective agent. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of **Boeravinone A**, which could pave the way for its development as a therapeutic agent. This guide provides a foundational resource for researchers to design and conduct such investigations.

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